molecular formula C15H15NO B1519131 4-Benzyloxy-2,3-dihydro-1H-indole CAS No. 885278-77-3

4-Benzyloxy-2,3-dihydro-1H-indole

Cat. No.: B1519131
CAS No.: 885278-77-3
M. Wt: 225.28 g/mol
InChI Key: QTWYAALXDJSCQC-UHFFFAOYSA-N
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Description

4-Benzyloxy-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 . It is a pale yellow solid and is used in the synthesis of 4-alkyloxy-aminoalkyl indole derivatives .


Synthesis Analysis

The synthesis of this compound involves a one-pot, three-component Fischer indolisation . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C15H15NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-8,16H,9-11H2 .


Chemical Reactions Analysis

This compound is a reactant for regioselective synthesis of oxopyrrolidine analogs via iodine-catalyzed Markovnikov addition . It is also a reactant for the preparation of indoles by Bartoli reductive cyclization, which are useful intermediates in medicinal chemistry research .


Physical and Chemical Properties Analysis

This compound is a pale yellow solid . It should be stored at 0-8°C . The compound has a molecular weight of 225.29 .

Scientific Research Applications

Metabolite Identification and Drug Toxicity Studies

Research on 4-Benzyloxy-2,3-dihydro-1H-indole and related compounds primarily focuses on their role as metabolites in the human body and their implications for drug metabolism and toxicity. For instance, Kavanagh et al. (2012) identified a series of metabolites of RCS-4, a synthetic cannabimimetic compound structurally related to this compound, in urine samples. These findings highlight the importance of understanding the metabolic pathways and potential toxicological effects of related compounds (Kavanagh, Grigoryev, Melnik, & Simonov, 2012).

Pharmacokinetics and Drug Development

Further insights into the pharmacokinetics and drug development implications of related indole compounds are provided by studies such as the one by Krause & Dorow (1993), which investigated the plasma levels and pharmacokinetics of beta-carboline derivatives in healthy volunteers. This research contributes to our understanding of how compounds like this compound might be metabolized and their potential therapeutic applications or safety profiles (Krause & Dorow, 1993).

Understanding Metabolic Pathways

Studies on the metabolic pathways and effects of indole and its derivatives, like the work of Suhre et al. (2010), which conducted a multiplatform metabolomics study, can provide valuable insights into how compounds such as this compound might interact within biological systems. Such research is crucial for identifying potential therapeutic uses or risks associated with these compounds (Suhre et al., 2010).

Drug Metabolism and Excretion

The disposition and metabolism of novel drugs, including those containing or related to indole structures, are critical for drug development and safety assessment. For example, Bowers et al. (2013) explored the metabolism of GSK2251052, a novel antibiotic, revealing important aspects of drug excretion and metabolic transformation that could be relevant for compounds like this compound (Bowers et al., 2013).

Environmental and Health Monitoring

Finally, the environmental and health monitoring of non-persistent chemicals, such as those conducted by Frederiksen et al. (2014), underscores the necessity to understand the prevalence and impact of industrial chemicals, including indole derivatives. This research provides a foundation for assessing potential exposures and health risks associated with a wide range of compounds, including this compound and its analogs (Frederiksen et al., 2014).

Mechanism of Action

Target of Action

4-Benzyloxy-2,3-dihydro-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored at 0-8 degrees celsius .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biological activity being considered. For example, certain indole derivatives have been shown to have inhibitory activity against influenza A and HIV-1 and HIV-2 strains .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, the compound’s stability may be affected by storage conditions .

Future Directions

Indole derivatives, including 4-Benzyloxy-2,3-dihydro-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Properties

IUPAC Name

4-phenylmethoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-8,16H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWYAALXDJSCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652937
Record name 4-(Benzyloxy)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-77-3
Record name 4-(Benzyloxy)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-2.3-dihydro-1H-indole hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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